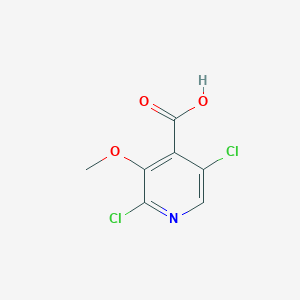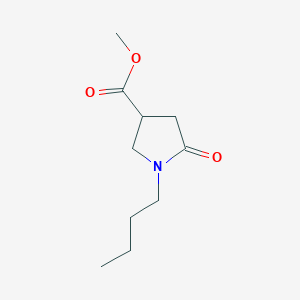![molecular formula C11H19ClN2 B1392876 {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride CAS No. 1258650-52-0](/img/structure/B1392876.png)
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride
概要
説明
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride is a chemical compound with the molecular formula C11H18N2·HCl It is a hydrazine derivative that features a phenyl ring substituted with a propan-2-yl group and an ethyl group attached to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride typically involves the reaction of 4-isopropylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Azides, nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
作用機序
The mechanism of action of {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. The hydrazine moiety can form covalent bonds with biological molecules, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
{1-[4-(Propan-2-yl)phenyl]ethyl}amine hydrochloride: Similar structure but lacks the hydrazine moiety.
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine: The free base form without the hydrochloride salt.
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine sulfate: Another salt form with different solubility and stability properties.
Uniqueness
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride is unique due to its specific combination of a phenyl ring, propan-2-yl group, and hydrazine moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
IUPAC Name |
1-(4-propan-2-ylphenyl)ethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;/h4-9,13H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBROWRUJJXPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


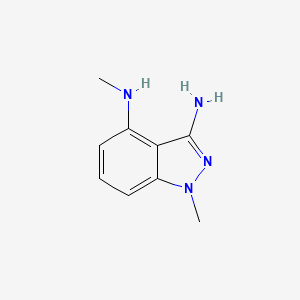

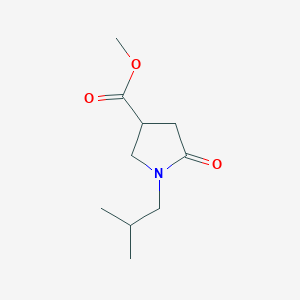
![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
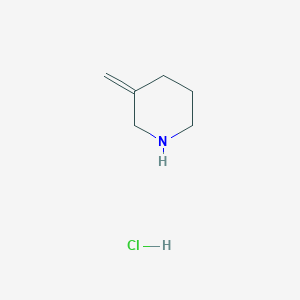
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)
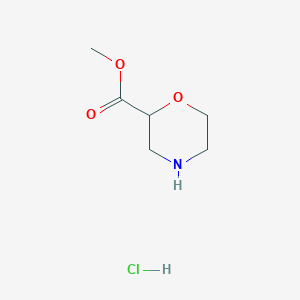
![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)
